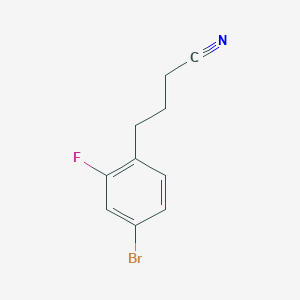

4-(4-Bromo-2-fluorophenyl)butanenitrile

Description

BenchChem offers high-quality 4-(4-Bromo-2-fluorophenyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2-fluorophenyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVZEIJTZBUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700689 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057672-39-5 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS Number: 1057672-39-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-2-fluorophenyl)butanenitrile, a key intermediate in the synthesis of high-value pharmaceutical compounds. This document details its physicochemical properties, a validated synthetic route with a step-by-step protocol, purification methods, and in-depth characterization data including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide discusses the compound's primary application in drug discovery, focusing on its role as a critical building block for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. Safety considerations and a complete list of references are also provided to ensure a thorough understanding and safe handling of this important chemical entity.

Introduction: Strategic Importance in Medicinal Chemistry

4-(4-Bromo-2-fluorophenyl)butanenitrile has emerged as a molecule of significant interest within the pharmaceutical industry due to its integral role as a key intermediate in the synthesis of Talazoparib.[1] Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a critical component of the DNA damage repair pathway in cells.[2] By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2]

The precise molecular architecture of 4-(4-bromo-2-fluorophenyl)butanenitrile, featuring a brominated and fluorinated phenyl ring attached to a butyronitrile chain, provides the necessary structural motifs for the elaboration into the complex polycyclic framework of Talazoparib. The bromo- and fluoro-substituents on the aromatic ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule within the PARP active site. The butyronitrile moiety serves as a versatile handle for subsequent chemical transformations to construct the core heterocyclic system of the drug.

Given its pivotal position in the synthetic route to a clinically significant anticancer agent, a thorough understanding of the synthesis, purification, and characterization of 4-(4-bromo-2-fluorophenyl)butanenitrile is paramount for researchers and process chemists in the field of drug development. This guide aims to provide a detailed and practical resource to facilitate the efficient and reliable production of this vital intermediate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 4-(4-bromo-2-fluorophenyl)butanenitrile is presented below.

| Property | Value |

| CAS Number | 1057672-39-5 |

| Molecular Formula | C₁₀H₉BrFN |

| Molecular Weight | 242.09 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |

| Boiling Point | Predicted: >300 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| ¹H NMR (Predicted) | See Section 5.1 |

| ¹³C NMR (Predicted) | See Section 5.2 |

| Mass Spec (EI) | M⁺ predicted at m/z 241/243 (Br isotopes) |

| IR Spectroscopy | Key peaks expected for C≡N, C-F, C-Br, Ar-H |

Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

The most logical and efficient synthetic route to 4-(4-bromo-2-fluorophenyl)butanenitrile involves the alkylation of 2-(4-bromo-2-fluorophenyl)acetonitrile. This strategy leverages the acidity of the benzylic protons, which can be readily removed by a suitable base to generate a nucleophilic carbanion. Subsequent reaction with a two-carbon electrophile, such as a 2-haloethane derivative, installs the desired butyronitrile side chain.

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile.

Detailed Experimental Protocol

This protocol is based on established methods for the alkylation of phenylacetonitrile derivatives.[3]

Materials:

-

2-(4-Bromo-2-fluorophenyl)acetonitrile (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromo-2-chloroethane (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the nitrile may result in a color change.

-

Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4-(4-bromo-2-fluorophenyl)butanenitrile can be purified by flash column chromatography on silica gel.

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified 4-(4-bromo-2-fluorophenyl)butanenitrile.

-

Characterization and Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H)

-

7.20 (dd, J = 8.4, 7.6 Hz, 1H, Ar-H)

-

7.10 (ddd, J = 8.4, 1.6, 0.8 Hz, 1H, Ar-H)

-

3.05 (t, J = 7.2 Hz, 2H, -CH₂-Ar)

-

2.50 (t, J = 7.2 Hz, 2H, -CH₂-CN)

-

2.10 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)

-

-

Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns consistent with their ortho, meta, and para relationships to the fluoro and bromo substituents. The aliphatic region should display three triplets and a quintet, characteristic of the butyronitrile chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

161.5 (d, ¹JCF = 248 Hz, C-F)

-

136.0 (d, ³JCF = 4 Hz, C-Ar)

-

132.5 (C-Ar)

-

128.0 (d, ²JCF = 9 Hz, C-Ar)

-

122.0 (d, ³JCF = 4 Hz, C-Br)

-

119.0 (C≡N)

-

116.5 (d, ²JCF = 24 Hz, C-Ar)

-

32.0 (-CH₂-Ar)

-

27.5 (-CH₂-CH₂-Ar)

-

16.5 (-CH₂-CN)

-

-

Interpretation: The spectrum will be characterized by the downfield signal for the carbon attached to fluorine, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show coupling to the fluorine atom. The nitrile carbon will appear around 119 ppm, and the three aliphatic carbons will be observed in the upfield region.

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected Molecular Ion: A characteristic doublet for the molecular ion (M⁺) at m/z 241 and 243, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of the bromine atom to give a fragment at m/z 162.

-

Benzylic cleavage to form the C₈H₅FN⁺ fragment.

-

Cleavage of the butyronitrile side chain.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions (cm⁻¹):

-

~2245 (sharp, medium): C≡N stretch of the nitrile group.[4]

-

~3050-3100 (weak): Aromatic C-H stretch.

-

~2850-2960 (medium): Aliphatic C-H stretch.

-

~1470-1600 (medium): Aromatic C=C stretching vibrations.

-

~1250 (strong): C-F stretch.

-

~600-700 (medium to strong): C-Br stretch.

-

Applications in Drug Discovery

The primary and most significant application of 4-(4-bromo-2-fluorophenyl)butanenitrile is its use as a key starting material in the multi-step synthesis of the PARP inhibitor Talazoparib (BMN-673) .[1][2] The synthesis of Talazoparib involves the elaboration of the butyronitrile chain and subsequent cyclization reactions to form the complex tetracyclic core of the drug molecule. The 4-bromo-2-fluorophenyl moiety is retained in the final structure and is crucial for the drug's potent inhibitory activity against PARP enzymes.

Safety and Handling

-

Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

-

Halogenated Aromatic: Halogenated aromatic compounds can be irritants and may have other long-term health effects.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

2-(4-bromo-2-fluorophenyl)acetonitrile (C8H5BrFN) - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

- Guangzhou Wellhealth Bio-Pharmaceutical Co., Ltd. (2017). Synthesis of parpinhibitor talazoparib. WO2017215166A1.

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved January 29, 2026, from [Link]

-

RSC Publishing. (2023, October 30). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved January 29, 2026, from [Link]

- Wang, B., et al. (2016). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673), a Potent and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as a Breakthrough Therapy for Cancer. Journal of Medicinal Chemistry, 59(1), 335–357.

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. [Link]

-

New Drug Approvals. (2016, February 8). Talazoparib, BMN 673. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 29, 2026, from [Link]

-

Glen Jackson - West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved January 29, 2026, from [Link]

-

Chegg.com. (2020, April 16). Solved 4'-Bromo-2-nitroacetanilide INFRARED SPECTRUM. Retrieved January 29, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved January 29, 2026, from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved January 29, 2026, from [Link]

-

NIST WebBook. (n.d.). Butanenitrile, 4-bromo-. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2016, January). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 29, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 29, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 29, 2026, from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 29, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved January 29, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a halogenated aromatic nitrile with significant potential as a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this compound for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a bromine atom often serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries. 4-(4-Bromo-2-fluorophenyl)butanenitrile combines these advantageous features within a single molecular scaffold, making it a highly attractive building block for the synthesis of novel bioactive compounds.

This guide will delve into the known and inferred chemical and physical properties of this compound, propose a logical synthetic pathway, discuss its potential spectroscopic signature, and explore its promising applications in the pharmaceutical industry.

Chemical and Physical Properties

While comprehensive experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile is not extensively available in the public domain, we can infer many of its properties based on its chemical structure and data from closely related compounds.

| Property | Value | Source/Comment |

| Chemical Name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | IUPAC Nomenclature |

| CAS Number | 1057672-39-5 | Confirmed from supplier data[1] |

| Molecular Formula | C₁₀H₉BrFN | Confirmed from supplier data[1] |

| Molecular Weight | 242.10 g/mol | Confirmed from supplier data[1] |

| Appearance | Expected to be a solid at room temperature | Based on related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents | Based on the nitrile and aromatic functionalities |

| Purity | Commercially available at ≥96% | Supplier Information |

| Storage | Store at room temperature | Supplier Information |

The presence of the polar nitrile group and the halogenated aromatic ring suggests that 4-(4-Bromo-2-fluorophenyl)butanenitrile is likely to be a solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reaction Chemistry

A proposed two-step synthesis starting from the commercially available 4-bromo-2-fluorotoluene is outlined below. This pathway leverages a free-radical bromination followed by a nucleophilic substitution with cyanide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

-

To a solution of 4-bromo-2-fluorotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of 4-(4-Bromo-2-fluorophenyl)acetonitrile

-

Dissolve the crude 4-bromo-2-fluorobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature. Caution: Cyanide salts are highly toxic.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-bromo-2-fluorophenyl)acetonitrile.

Step 3: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

-

To a solution of 4-(4-bromo-2-fluorophenyl)acetonitrile in an anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the benzylic position.

-

After stirring for a short period, add ethyl bromoacetate and allow the reaction to warm to room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the target compound, 4-(4-bromo-2-fluorophenyl)butanenitrile. The product can be further purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key spectroscopic features of 4-(4-Bromo-2-fluorophenyl)butanenitrile can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by both the bromine and fluorine substituents. The aliphatic protons of the butanenitrile chain will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The nitrile carbon will appear in the characteristic downfield region for cyano groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the butanenitrile side chain.

Potential Applications in Drug Discovery

The structural motifs present in 4-(4-Bromo-2-fluorophenyl)butanenitrile suggest its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing further avenues for molecular diversification. Given that related fluorinated and brominated phenyl derivatives are key components in many kinase inhibitors and central nervous system (CNS) drugs, it is plausible that 4-(4-Bromo-2-fluorophenyl)butanenitrile could serve as a valuable precursor for the development of novel therapeutics in these areas.[2][3]

Safety and Handling

General Precautions:

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Avoid inhalation of dust or vapors.[5]

-

In case of contact, wash the affected area thoroughly with soap and water.[5]

-

In case of inhalation, move to fresh air.[5]

-

Consult a physician if any symptoms of exposure occur.[5]

Conclusion

4-(4-Bromo-2-fluorophenyl)butanenitrile is a promising chemical intermediate that combines the beneficial properties of fluorine and bromine substitution with the synthetic versatility of a nitrile functional group. While detailed experimental data for this specific compound is limited, its potential as a building block for the synthesis of complex and biologically active molecules, particularly in the realm of pharmaceutical research, is significant. The proposed synthetic pathway and predicted spectroscopic characteristics provide a solid foundation for researchers to begin working with this compound. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the advancement of drug discovery.

References

- The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applic

- Bromoacetonitrile - Santa Cruz Biotechnology. (URL not available)

-

4-(4-Bromo-2-fluorophenyl)butanenitrile - BOJNSCI 广东博精科技有限公司. (URL: [Link])

- The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. (URL not available)

-

4-(4-Bromo-2-fluorophenyl)butanenitrile,96% - 中华试剂网. (URL: [Link])

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

1057672-39-5| Chemical Name : 4-(4-Bromo-2-fluorophenyl)butanenitrile | Pharmaffiliates. (URL: [Link])

- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL not available)

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

4-(4-Bromo-2-fluorophenyl)butanenitrile molecular formula C10H9BrFN

Topic: 4-(4-Bromo-2-fluorophenyl)butanenitrile molecular formula C10H9BrFN Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) represents a critical scaffold in modern medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics. Characterized by its 4-bromo-2-fluorophenyl pharmacophore—a "privileged structure" for metabolic stability and halogen bonding—linked to a reactive butanenitrile tail, this compound serves as a versatile linchpin for constructing fused heterocycles and extending carbon skeletons.

This guide provides a rigorous technical analysis of the compound, detailing optimized synthetic pathways, critical reaction parameters, and its role as a precursor in high-value drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-(4-Bromo-2-fluorophenyl)butanenitrile |

| CAS Number | 1057672-39-5 |

| Molecular Formula | C₁₀H₉BrFN |

| Molecular Weight | 242.09 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aryl Bromide (Suzuki/Buchwald active), Nitrile (Hydrolysis/Reduction active), Aryl Fluoride (Metabolic blocker) |

Strategic Synthesis: The "Propyl-Linker" Protocol

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile presents a challenge in regioselectivity and chain elongation. Direct alkylation of the aryl ring is inefficient due to deactivation by the fluorine and bromine substituents.

The most robust industrial route employs a homologation strategy starting from 4-bromo-2-fluorobenzaldehyde or the corresponding benzyl bromide.

Retrosynthetic Analysis

The target molecule can be disconnected at the nitrile group or the aryl-alkyl bond. The most reliable disconnection is the nucleophilic displacement of a leaving group on the propyl chain by cyanide.

Figure 1: Retrosynthetic disconnection showing the strategic breakdown of the C4-nitrile chain.

Optimized Synthetic Workflow

This protocol prioritizes yield and purity, utilizing a Wittig-Reduction-Cyanation sequence.

Step 1: Wittig Olefination

Reagents: 4-Bromo-2-fluorobenzaldehyde, (2-carboxyethyl)triphenylphosphonium bromide (or ester equivalent), NaH. Mechanism: The aldehyde is converted to the unsaturated acid/ester, extending the carbon chain by two units.

-

Technical Note: Use of the stabilized ylide favors the E-isomer, which is inconsequential if the double bond is immediately reduced, but separation may be required if purification is difficult.

Step 2: Selective Reduction

Reagents: NaBH₄/NiCl₂ (in situ generated nickel boride) or H₂/Pd-C (carefully controlled). Challenge: Preventing hydrodehalogenation (loss of the aryl bromine). Solution: Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) with H₂ at 1 atm. This selectively reduces the alkene without touching the aryl bromide or fluoride.

Step 3: Conversion to Alkyl Halide

Reagents: The resulting alcohol (3-(4-bromo-2-fluorophenyl)propan-1-ol) is treated with PBr₃ or CBr₄/PPh₃ (Appel reaction). Outcome: Quantitative conversion to 1-bromo-3-(4-bromo-2-fluorophenyl)propane.

Step 4: Nucleophilic Cyanation (The Critical Step)

Reagents: NaCN or KCN, DMSO, 60°C. Protocol:

-

Dissolve the alkyl bromide intermediate in anhydrous DMSO (0.5 M).

-

Add 1.2 equivalents of NaCN.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water (caution: HCN potential), extract with ethyl acetate. Safety: Never acidify the reaction mixture before oxidative quenching of excess cyanide.

Reaction Engineering & Critical Parameters

To ensure reproducibility and scalability, the following parameters must be controlled:

| Parameter | Optimization Target | Rationale |

| Solvent (Cyanation) | DMSO or DMF | Polar aprotic solvents maximize the nucleophilicity of the cyanide ion ( |

| Temperature | 50–70°C | Temperatures >80°C increase the risk of elimination (forming the styrene derivative) rather than substitution. |

| Stoichiometry | 1.1–1.2 eq. NaCN | Excess cyanide ensures completion but complicates waste disposal. |

| Atmosphere | Nitrogen/Argon | While not strictly air-sensitive, excluding moisture prevents hydrolysis of the alkyl halide to the alcohol. |

Applications in Drug Discovery[1][6]

The 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold is a high-value intermediate for two primary reasons:

-

Bioisosteric Design: The fluorine atom at the ortho position protects the phenyl ring from metabolic oxidation (P450 blocking), increasing the drug's half-life.

-

Synthetic Versatility:

-

The Nitrile: Can be hydrolyzed to an acid, reduced to a primary amine (for reductive aminations), or cyclized to form tetrazoles/oxazoles.

-

The Aryl Bromide: Serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach complex heterocycles.

-

Workflow: Synthesis of PARP Inhibitor Analogs

This compound is homologous to intermediates used in the synthesis of Olaparib and Rucaparib analogs, where the chain length modulates binding affinity in the PARP catalytic pocket.

Figure 2: Divergent synthesis workflow utilizing the C10 nitrile as a core scaffold.

Analytical Characterization

Validating the identity of synthesized 4-(4-Bromo-2-fluorophenyl)butanenitrile requires specific spectroscopic signatures.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Multiplets at δ 7.1–7.4 ppm (3H) corresponding to the trisubstituted benzene ring. Look for the specific splitting pattern of the H3 proton (dd) due to F-coupling.

-

Aliphatic Chain:

-

Triplet at ~2.7 ppm (2H, Ar-CH₂-).

-

Triplet at ~2.4 ppm (2H, -CH₂-CN).

-

Quintet at ~1.9 ppm (2H, -CH₂-CH₂-CH₂-).

-

-

-

¹³C NMR:

-

Distinct doublet peaks in the aromatic region due to C-F coupling (

Hz for C2). -

Nitrile carbon signal at ~119 ppm.

-

-

IR Spectroscopy:

-

Sharp, distinct absorption at 2245 cm⁻¹ (C≡N stretch).

-

Absence of O-H or N-H stretches (confirms purity from alcohol/amine precursors).

-

Safety and Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

-

Specific Hazard: Nitrile compounds can metabolize to release cyanide ions in vivo.

Operational Safety:

-

Cyanide Handling: When performing the cyanation step, ensure a bleach (sodium hypochlorite) quench bath is available to neutralize spills immediately.

-

Ventilation: All operations involving the heating of nitriles or alkyl halides must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. (Note: Precursor data used for reactivity extrapolation). Link

-

Sigma-Aldrich (2024). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile. (Standard handling protocols for fluorinated aryl nitriles). Link

-

European Patent Office. Process for the preparation of 4-bromophenyl derivatives. EP2323966A1. (Methodology for brominated phenyl chain extension). Link

-

Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A. (Demonstrates reactivity of the 4-bromo-2-fluoro moiety).[3][4][1][5][6][7][8] Link

-

GuideChem. 4-Bromophenylacetonitrile derivatization and application. (Homologous series synthesis reference). Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 5. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 8. 4-(4-Bromo-2-fluorophenyl)butanenitrile [bojnsci.com]

Technical Whitepaper: 4-(4-Bromo-2-fluorophenyl)butanenitrile as a Key Pharmacophore Intermediate

This is an in-depth technical guide on the chemical entity 4-(4-Bromo-2-fluorophenyl)butanenitrile . This document is structured to provide actionable synthesis protocols, analytical data, and application insights for researchers in medicinal chemistry and drug development.

Executive Summary

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) is a specialized halogenated aryl-aliphatic nitrile used as a high-value scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, androgen receptor antagonists, and PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4] Its structure features a 4-bromo-2-fluorophenyl "head" capable of orthogonal cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a butanenitrile "tail" that serves as a flexible linker or a precursor to amidines and heterocycles.

This guide details a robust, self-validating synthetic route, analytical characterization standards, and safety protocols for laboratory-scale preparation.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-(4-Bromo-2-fluorophenyl)butanenitrile |

| CAS Number | 1057672-39-5 |

| Molecular Formula | C₁₀H₉BrFN |

| Molecular Weight | 242.09 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (C-Br), Aryl Fluoride (C-F), Nitrile (C≡N) |

| SMILES | N#CCCCc1t(F)cc(Br)cc1 (Canonical) |

Synthetic Pathways (Retrosynthesis & Forward Logic)

Retrosynthetic Analysis

To synthesize the target with high regiocontrol and preserve the sensitive aryl bromide, a Chain Extension Strategy is superior to direct electrophilic substitution.

-

Disconnection: The C3-C4 bond (relative to nitrile) or the C1-C2 bond.

-

Precursor: 4-Bromo-2-fluorobenzyl bromide is the ideal starting material. It is commercially available or easily synthesized from 4-bromo-2-fluorotoluene.

-

Strategy: A malonic ester synthesis provides a controlled 2-carbon extension, followed by reduction and cyanation to achieve the 4-carbon nitrile chain.

Forward Synthesis Protocol (The "Malonate Route")

This 4-step protocol is designed for scalability and avoids the use of expensive transition metal catalysts in the early stages.

Step 1: Alkylation (Chain Extension)

-

Reagents: 4-Bromo-2-fluorobenzyl bromide, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.

-

Mechanism: SN2 nucleophilic substitution.

-

Protocol:

-

Generate the sodiomalonate enolate by treating diethyl malonate (1.2 equiv) with NaOEt in anhydrous ethanol at 0°C.

-

Add 4-bromo-2-fluorobenzyl bromide (1.0 equiv) dropwise to prevent bis-alkylation.

-

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Checkpoint: Disappearance of benzyl bromide spot.

-

Workup: Acidify, extract with EtOAc, concentrate to yield Diethyl 2-(4-bromo-2-fluorobenzyl)malonate .

-

Step 2: Hydrolysis & Decarboxylation

-

Reagents: KOH (aq), then HCl, Heat.

-

Protocol:

Step 3: Reduction to Alcohol

-

Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄ (controlled).

-

Causality: BH₃ is preferred over LiAlH₄ to avoid potential debromination of the aryl ring.

-

Protocol:

-

Dissolve the acid in anhydrous THF.

-

Add BH₃·THF (1.5 equiv) at 0°C. Stir at RT overnight.

-

Quench with MeOH.

-

Result: 3-(4-Bromo-2-fluorophenyl)propan-1-ol .

-

Step 4: Homologation to Nitrile (The "One-Carbon" Add)

To get to butanenitrile (4 carbons), we must convert the propanol to a leaving group and displace with cyanide.

-

Reagents: (1) Mesyl Chloride (MsCl), Et₃N; (2) NaCN or KCN, DMSO.

-

Protocol:

-

Mesylation: React alcohol with MsCl/Et₃N in DCM at 0°C.

-

Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 equiv). Heat to 60°C for 4-6 hours.

-

Safety: Use bleach traps for cyanide waste.

-

Purification: Column chromatography (Hexane/EtOAc).

-

Final Product: 4-(4-Bromo-2-fluorophenyl)butanenitrile .

-

Visualized Synthesis Workflow

Figure 1: Step-wise synthetic route from benzyl bromide precursor to the target nitrile via chain extension.

Analytical Characterization & QC

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region:

-

δ 7.20–7.30 (m, 2H): Overlapping signals for H-3 and H-5 (ortho to Br/F). The fluorine coupling (

) will split these signals significantly. -

δ 7.05 (t, 1H): H-6 (meta to Br, ortho to alkyl chain).

-

-

Aliphatic Region:

-

δ 2.75 (t, 2H, J=7.5 Hz): Benzylic protons (Ar-CH₂ -).

-

δ 2.35 (t, 2H, J=7.0 Hz): Protons adjacent to nitrile (-CH₂ -CN).

-

δ 1.95 (quint, 2H, J=7.2 Hz): Central methylene protons (-CH₂-CH₂ -CH₂-).

-

Carbon NMR (¹³C NMR) & Fluorine NMR (¹⁹F NMR)

-

¹³C NMR: Look for the Nitrile carbon at ~119 ppm . The C-F doublet coupling will be visible in the aromatic region (~160 ppm for C-F ipso carbon).

-

¹⁹F NMR: Single signal around -115 ppm (relative to CFCl₃).

Quality Control Decision Tree

Figure 2: Quality Control workflow ensuring >98% purity for downstream applications.

Applications in Drug Discovery

This compound acts as a critical "linker-pharmacophore" hybrid.

-

PARP Inhibitor Development: The 4-bromo-2-fluorophenyl motif is a bioisostere found in Talazoparib and Olaparib analogues. The bromine atom serves as a handle for Suzuki coupling to attach the polycyclic heteroaromatic core (e.g., phthalazinone), while the nitrile chain can be cyclized to form piperidines or used to attach solubilizing tails.

-

PROTAC Linkers: The 4-carbon nitrile chain provides a precise distance vector. The nitrile can be reduced to a primary amine for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).

-

Androgen Receptor Antagonists: The electron-deficient fluoro-bromo ring mimics the pharmacophore of Enzalutamide precursors, useful for structure-activity relationship (SAR) studies.

Safety & Handling

-

Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Liberates HCN if exposed to strong acids.

-

Skin/Eye: The compound is an irritant.[2][7] The benzyl bromide precursor is a lachrymator and corrosive.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always operate within a fume hood.

-

Waste: Cyanide-containing waste must be kept at pH >10 and treated with bleach (sodium hypochlorite) before disposal.

References

-

Talazoparib Structure & Activity: Wang, B., et al. "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)."[8] Journal of Medicinal Chemistry, 2016.[8] Link

-

General Nitrile Synthesis: "Preparation of 4-bromophenylacetonitrile and derivatives." Guidechem Technical Notes. Link

-

Safety Data: "Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile." Fisher Scientific. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]

- 4. 4-Bromo-1,1,2-trifluoro-1-butene(10493-44-4) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Molecular and Chemical Identity

The foundational information for any chemical compound lies in its molecular formula and structure, which dictates its intrinsic properties.

Molecular Structure:

Caption: Molecular Formula of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Key Identifiers: A summary of the fundamental identifiers for 4-(4-Bromo-2-fluorophenyl)butanenitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 1057672-39-5 | [1] |

| Molecular Formula | C₁₀H₉BrFN | [1] |

| Molecular Weight | 242.10 g/mol | [1] |

| Appearance | Information not available | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Thermal Properties

The thermal behavior of a compound, such as its melting and boiling points, is critical for its purification, handling, and reaction setup. While specific experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile is not widely published, this section outlines the standard methodologies for their determination.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: A small quantity (typically 1-5 mg) of the sample is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, for instance, a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point provides insight into the volatility of a substance. For compounds that may decompose at atmospheric pressure, distillation under reduced pressure is the preferred method for purification and boiling point determination.

Experimental Approach: Vacuum Distillation

Given the molecular weight and functional groups of 4-(4-Bromo-2-fluorophenyl)butanenitrile, it is anticipated to have a high boiling point at atmospheric pressure, where thermal decomposition might occur. Therefore, vacuum distillation is the recommended approach for its purification and boiling point determination. The boiling point is then reported at a specific pressure.

Physical State and Solubility

Understanding the physical state and solubility profile is essential for designing reaction conditions, purification procedures, and formulation development.

While the appearance of 4-(4-Bromo-2-fluorophenyl)butanenitrile is not consistently reported, related compounds suggest it is likely a solid at room temperature.

Solubility Analysis Workflow:

A systematic approach to determining the solubility of a new chemical entity is crucial for its application in solution-based reactions and analyses.

Caption: Systematic Workflow for Solubility Profiling.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure and is a cornerstone of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For 4-(4-Bromo-2-fluorophenyl)butanenitrile, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be instrumental.

-

¹H NMR: Would provide information on the number of different types of protons and their connectivity. The aromatic protons would show complex splitting patterns due to proton-proton and proton-fluorine coupling. The protons of the butyronitrile chain would appear in the aliphatic region.

-

¹³C NMR: Would indicate the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine would show a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: Would show a signal for the single fluorine atom, with coupling to adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(4-Bromo-2-fluorophenyl)butanenitrile, characteristic absorption bands would be expected for:

-

C≡N (nitrile) stretch: Typically observed around 2240-2260 cm⁻¹.

-

Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.

-

C-F stretch: Usually found in the 1000-1400 cm⁻¹ range.

-

C-Br stretch: Typically below 800 cm⁻¹.

Conclusion

This technical guide has detailed the known identifiers of 4-(4-Bromo-2-fluorophenyl)butanenitrile and outlined the standard, rigorous experimental methodologies for determining its key physical properties. While a complete experimental dataset is not yet available in the public domain, the protocols and analytical approaches described herein provide a robust framework for researchers to fully characterize this compound. The provided workflows and explanations are intended to empower scientists in their research and development endeavors involving this important chemical intermediate.

References

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-(4-Bromo-2-fluorophenyl)butanenitrile.[Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.[Link]

-

Silver Fern Chemical, Inc. Tetraethylenepentamine Supplier.[Link]

-

Richman Chemical Inc. TDPA - Tetradecylphosphonic Acid.[Link]

-

Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9).[Link]

-

BuyersGuideChem. Chemical-Suppliers - Product Search.[Link]

Sources

Introduction: Acknowledging the Data Gap and Applying Scientific Rationale

An In-depth Technical Guide to the Safety and Handling of 4-(4-Bromo-2-fluorophenyl)butanenitrile

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS No: 1057672-39-5) is a substituted aromatic nitrile that holds potential as a building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromofluorophenyl ring and a nitrile-terminated alkyl chain, suggests its utility in introducing specific pharmacophores or reactive handles for further molecular elaboration.[1] Professionals in drug development and chemical research are likely to encounter this or structurally similar compounds.

Section 1: Chemical Identification and Physicochemical Properties

Correctly identifying a chemical and understanding its basic properties is the foundation of safe laboratory practice.

| Property | Value | Source |

| Chemical Name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | Pharmaffiliates[2] |

| CAS Number | 1057672-39-5 | Pharmaffiliates[2] |

| Molecular Formula | C₁₀H₉BrFN | Pharmaffiliates[2] |

| Molecular Weight | 242.10 g/mol | Pharmaffiliates[2] |

| Appearance | Not Available (likely a solid or oil) | Pharmaffiliates[2] |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates[2] |

The Causality Behind Cold Storage: Storing this compound in a refrigerator is recommended to minimize degradation.[2] Complex organic molecules, especially those with reactive groups like nitriles and halogens, can be sensitive to heat and light over time, potentially leading to decomposition or polymerization. Cool, dark storage preserves chemical integrity, ensuring experimental reproducibility.

Section 2: Hazard Identification and Inferred Classification

In the absence of specific data, we infer the hazard profile from the well-documented toxicology of structural analogs, primarily 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) and generic aliphatic nitriles. The primary difference is the linker between the phenyl ring and the nitrile group (direct bond in the benzonitrile vs. a propyl chain here). The propyl chain may slightly reduce the acute toxicity but the fundamental hazards associated with the functional groups remain.

The nitrile group (—C≡N) is a key toxicophore. While robust in many pharmaceutical applications, it can be metabolized or decompose under harsh conditions (e.g., strong acids, high heat) to release hydrogen cyanide, a potent metabolic poison.[3][4] The bromofluorophenyl moiety contributes to irritant properties and generates toxic gases like hydrogen bromide and hydrogen fluoride upon combustion.[3][5]

Based on these principles and data from analogs, the following GHS classification is proposed as a precautionary framework.[3][6][7][8]

| Hazard Class | GHS Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analog data (4-Bromo-2-fluorobenzonitrile).[3][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Analog data (4-Bromo-2-fluorobenzonitrile).[3][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Analog data (4-Bromo-2-fluorobenzonitrile).[3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analog data and general reactivity of halogenated aromatics.[6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Analog data.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Analog data.[6][7] |

Signal Word: Warning [6]

Caption: Decision logic for selecting appropriate PPE based on the task.

Safe Handling and Storage Protocol

-

Handling: Avoid all direct contact. [9]Do not eat, drink, or smoke in areas where this chemical is handled or stored. [10]Wash hands thoroughly after handling, even if gloves were worn. [3]Avoid formation of dust and aerosols during handling. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11][10]The recommended storage temperature is 2-8°C. [2]Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [12]

Section 4: Emergency Procedures

A prepared response is critical to mitigating harm in the event of an accident.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. [7][13]* Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [12][13]* Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. [3]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention. [12][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Combustion will produce highly toxic and irritating gases. These include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF). [3][5]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection if necessary. Ensure adequate ventilation. Avoid breathing dust or vapors. [5][9]* Containment and Cleanup: Do not let the product enter drains. [5]For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal. [5]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Section 5: Experimental Protocol: Safe Preparation of a 100 mM Stock Solution

This protocol demonstrates the integration of safety procedures into a common laboratory workflow.

Objective: To safely prepare 10 mL of a 100 mM stock solution of 4-(4-Bromo-2-fluorophenyl)butanenitrile (MW: 242.10 g/mol ) in DMSO.

Materials:

-

4-(4-Bromo-2-fluorophenyl)butanenitrile

-

Anhydrous DMSO

-

Analytical balance

-

15 mL conical tube or volumetric flask

-

Pipettes and tips

-

Vortex mixer

Personal Protective Equipment:

-

Safety goggles and face shield

-

Double nitrile gloves

-

Laboratory coat

Procedure:

-

Pre-calculation: Determine the mass of solute required.

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.1 mol/L × 0.010 L × 242.10 g/mol = 0.2421 g = 242.1 mg.

-

-

Preparation:

-

Don all required PPE before starting.

-

Perform all work inside a certified chemical fume hood.

-

Place a weigh boat on the analytical balance and tare it.

-

Carefully weigh out approximately 242.1 mg of 4-(4-Bromo-2-fluorophenyl)butanenitrile. Record the exact mass.

-

Causality Check: Weighing directly into the final container is risky; a spill is more likely. Using a weigh boat contains the solid and allows for easier transfer.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the 15 mL conical tube.

-

Using a calibrated pipette, add approximately 8 mL of DMSO to the tube.

-

Cap the tube tightly and vortex until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

-

Causality Check: Adding most of the solvent first allows for efficient mixing. Capping securely prevents any aerosol generation during vortexing.

-

-

Final Volume Adjustment:

-

Once dissolved, carefully add DMSO until the final volume of 10 mL is reached.

-

Cap and invert the tube several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the tube with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials.

-

Parafilm the cap for an extra seal.

-

Store the solution in a labeled secondary container in the refrigerator at 2-8°C.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated pipette tips in the solid chemical waste.

-

Wipe down the work area in the fume hood.

-

Remove PPE, disposing of the outer gloves in the appropriate waste bin.

-

Wash hands thoroughly with soap and water.

-

Section 6: Relevance in Drug Discovery and Development

Understanding the safety profile of 4-(4-Bromo-2-fluorophenyl)butanenitrile is paramount given its potential role as a pharmaceutical intermediate. Halogenated aromatic compounds are foundational scaffolds in modern drug design. [1]For instance, the bromophenyl group can be a key site for synthetic modifications, such as Suzuki or other cross-coupling reactions, to build molecular complexity. [15]Such compounds are used to synthesize kinase inhibitors, central nervous system (CNS) drugs, and anti-inflammatory agents. [1][16]The nitrile group is also a versatile functional group in medicinal chemistry, known for its role in improving pharmacokinetic properties or acting as a hydrogen bond acceptor. [4]Safe and effective handling of these building blocks is therefore a critical skill for any scientist working on the synthesis of novel therapeutic agents.

Section 7: References

-

ECHEMI. (n.d.). 4-bromo-2,5-difluorobenzonitrile SDS, 133541-45-4 Safety Data Sheets. Retrieved from

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. Retrieved from

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 4`-Bromoacetanilide. Retrieved from

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from

-

Angene Chemical. (2025). Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from

-

PubChem. (n.d.). 4-Bromobutyronitrile. National Center for Biotechnology Information. Retrieved from

-

ECHEMI. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzenamine SDS, 87547-06-6 Safety Data Sheets. Retrieved from

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromoacetanilide. Retrieved from

-

Amadis Chemical. (n.d.). The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. Retrieved from

-

ECHEMI. (n.d.). 4-broMo-1-(4-fluorophenyl)butan-1-one SDS, 40132-01-2 Safety Data Sheets. Retrieved from

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromophenylacetonitrile. Retrieved from

-

National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from

-

CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from

-

Pharmaffiliates. (n.d.). 4-(4-Bromo-2-fluorophenyl)butanenitrile. Retrieved from

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from

-

Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from

-

Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Retrieved from

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from

-

SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from

-

TCI AMERICA. (n.d.). 4-Bromo-2-fluorobenzonitrile 105942-08-3. Retrieved from

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-(2-bromophenoxy)butanenitrile. Retrieved from

-

CymitQuimica. (n.d.). CAS 122454-29-9: 4-Bromo-2-(4-chlorophenyl). Retrieved from

-

US EPA. (2025). Personal Protective Equipment. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. media.hiscoinc.com [media.hiscoinc.com]

- 15. mdpi.com [mdpi.com]

- 16. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

A Technical Guide to Sourcing and Utilizing 4-(4-Bromo-2-fluorophenyl)butanenitrile in Pharmaceutical Research

An In-depth Guide for Researchers, Chemists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key chemical intermediate in modern pharmaceutical development. This guide, intended for scientists and procurement specialists, moves beyond a simple supplier list to offer a detailed examination of the compound's synthesis, quality control parameters, critical applications, and a strategic framework for supplier qualification.

Core Chemical Profile

4-(4-Bromo-2-fluorophenyl)butanenitrile is a specialized aromatic nitrile building block. Its unique substitution pattern—containing bromine, fluorine, and a nitrile-terminated alkyl chain—makes it a versatile precursor for constructing complex molecular architectures, particularly in the field of oncology.

| Property | Value | Source(s) |

| Chemical Name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | [1] |

| CAS Number | 1057672-39-5 | [1] |

| Molecular Formula | C₁₀H₉BrFN | [1] |

| Molecular Weight | 242.10 g/mol | [1] |

| Typical Purity | ≥96% | [2] |

| Physical Appearance | Not Widely Reported; likely off-white solid | N/A |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Synthesis Pathway and Quality Assurance

Understanding the synthetic origin of a starting material is paramount for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API). While specific, scaled-up industrial syntheses are proprietary, a plausible and chemically sound route to 4-(4-Bromo-2-fluorophenyl)butanenitrile can be conceptualized from fundamental organic chemistry principles.

A likely pathway involves the cyanation of a suitable precursor, such as 1-bromo-3-(4-bromo-2-fluorophenyl)propane. This precursor itself would be synthesized from commercially available starting materials like 4-bromo-2-fluorotoluene.

Quality Control and Analytical Verification

The purity of this intermediate is a critical quality attribute. Researchers must insist on a comprehensive Certificate of Analysis (CoA) from any supplier. Key analytical techniques for verifying purity and identity include:

-

High-Performance Liquid Chromatography (HPLC): As the primary method for purity assessment, HPLC can quantify the main component and separate it from process-related impurities and degradation products.[3][4] A validated, stability-indicating HPLC method is the gold standard for pharmaceutical intermediates.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or starting materials that may persist from the synthesis.[5] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides a clear signature in the mass spectrum for bromine-containing fragments.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound. The spectra should be consistent with the proposed structure of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

-

Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

Application in Pharmaceutical R&D: An Intermediate for PARP Inhibitors

The primary driver for the demand for 4-(4-Bromo-2-fluorophenyl)butanenitrile is its role as a key intermediate in the synthesis of next-generation oncology drugs. Specifically, its molecular framework is integral to the creation of certain Poly (ADP-ribose) polymerase (PARP) inhibitors.

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7]

While patent literature often contains broad claims, analysis of the synthesis of the PARP inhibitor AZD2461 reveals the importance of structurally related precursors.[8] AZD2461 was developed as a next-generation agent following the approval of olaparib, designed to overcome certain resistance mechanisms.[1] The synthesis of the core phthalazinone structure of AZD2461 and similar PARP inhibitors requires a benzyl bromide fragment, which is derived from a toluene precursor. The butanenitrile derivative serves as a key building block for constructing the side chains necessary for potent and selective inhibition.

Supplier Selection and Qualification Framework

Sourcing high-quality chemical intermediates is a critical, multi-step process that directly impacts research timelines, reproducibility, and clinical translation. A robust supplier qualification framework should be implemented.

Key Qualification Criteria:

-

Documentation: The supplier must provide a lot-specific Certificate of Analysis detailing the purity by a reliable method (preferably HPLC) and confirming the compound's identity. A comprehensive Safety Data Sheet (SDS) is also mandatory.

-

Purity and Specification: The quoted purity should meet the minimum requirements for the intended synthetic step (typically >95-98% for such intermediates). The specification sheet should clearly define acceptable limits for impurities.

-

Analytical Transparency: Reputable suppliers will readily provide copies of analytical data (e.g., HPLC chromatograms, NMR spectra) upon request for lot validation.

-

Scalability and Lead Time: For drug development projects, it is crucial to select a supplier who can provide the material in increasing quantities, from grams for initial research to kilograms for preclinical and clinical development, without significant changes in the impurity profile.

-

Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions about the product's stability, solubility, and handling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1057672-39-5 is not publicly available, data from structurally similar bromo- and nitrile-containing aromatic compounds indicate a consistent hazard profile. Users must always consult the supplier-specific SDS before handling.

Expected Hazards:

-

Irritation: Causes skin, eye, and respiratory tract irritation.[9]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[9]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Directory of Exemplary Suppliers

The following is a non-exhaustive list of suppliers who have listed 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5) in their catalogs. This is not an endorsement; researchers must perform their own qualification as outlined in Section 4.

Conclusion

4-(4-Bromo-2-fluorophenyl)butanenitrile is a high-value chemical intermediate with direct relevance to the development of targeted cancer therapies, particularly PARP inhibitors like AZD2461. For researchers and developers, successful integration of this building block into a synthetic program depends not only on its availability but on a rigorous approach to quality control and supplier qualification. By understanding its synthesis, potential impurities, and applications, and by implementing a stringent vetting process for suppliers, scientific organizations can mitigate risks, ensure experimental reproducibility, and accelerate the path from discovery to clinical application.

References

-

Pharmaffiliates. 1057672-39-5| Chemical Name : 4-(4-Bromo-2-fluorophenyl)butanenitrile. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate. Available at: [Link]

-

Hedley Technologies Ltd. MATERIAL SAFETY DATA SHEET – Protect-It. (2015). Available at: [Link]

- Lukianov, O. O., et al. "An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold." Journal of Organic and Pharmaceutical Chemistry, (2023).

- Oplustil O'Connor, L., et al. "The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models." Cancer Research, vol. 76, no. 20, 2016, pp. 6084-6094.

-

European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. (2015). Available at: [Link]

-

ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). Available at: [Link]

Sources

- 1. WO2016037588A2 - New intermediate for synthesis of anti-aids drug enhancer cobicistat - Google Patents [patents.google.com]

- 2. WO2003024918A1 - Intermediate compounds for the preparation of mirtazapine and the production methods thereof - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. 1062292-60-7|4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole - Google Patents [patents.google.com]